molecular formula C20H24N2O4S B4281777 5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

Cat. No.: B4281777
M. Wt: 388.5 g/mol
InChI Key: OJQPMEZUEVKKRS-UHFFFAOYSA-N
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Description

5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step often involves the reaction of the thiophene derivative with isocyanates or carbamoyl chlorides.

    Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[3-carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-10(8-16(24)25)7-15(23)22-20-18(19(21)26)17(13(4)27-20)14-6-5-11(2)12(3)9-14/h5-6,9-10H,7-8H2,1-4H3,(H2,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQPMEZUEVKKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)CC(C)CC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
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5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)-5-methylthiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid

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